Product packaging for Heptadecan-9-yl 8-bromooctanoate(Cat. No.:CAS No. 2089253-22-3)

Heptadecan-9-yl 8-bromooctanoate

Cat. No.: B8820120
CAS No.: 2089253-22-3
M. Wt: 461.6 g/mol
InChI Key: KHEPAYMMEKWSAW-UHFFFAOYSA-N
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Description

Contextual Significance as a Key Synthetic Intermediate in Complex Lipid Architectures

The primary significance of heptadecan-9-yl 8-bromooctanoate lies in its function as a versatile synthetic intermediate. The structure of this ester is strategically designed for the stepwise assembly of complex lipid molecules. The heptadecan-9-yl group provides a branched lipid tail, a feature known to be important for the fusogenic properties of lipid nanoparticles, which facilitates the release of their payload into the cytoplasm of target cells.

The 8-bromooctanoate portion of the molecule contains a terminal bromine atom, which serves as a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of various head groups, particularly those containing amine functionalities. A key synthetic transformation involves the reaction of this compound with an amine, such as 2-aminoethanol, to displace the bromide and form a secondary amine. This resulting intermediate, heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, can be further elaborated through additional synthetic steps to create a diverse library of ionizable lipids with varying properties.

A notable example of its application is in the synthesis of ionizable lipids that are structurally related to those used in clinically approved mRNA vaccines. For instance, a European patent outlines a synthetic pathway where this compound is a direct precursor to more complex amino lipids. chemicalbook.com This underscores the compound's critical role in the development of cutting-edge drug delivery platforms.

Overview of Research Domains Intersecting with this compound Chemistry

The chemistry of this compound and its derivatives is most prominently associated with the rapidly advancing field of nanomedicine , and specifically, the development of lipid nanoparticle (LNP)-based drug delivery systems . These systems have become the leading platform for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).

The ionizable lipids synthesized from this compound are integral to the function of these LNPs. At the acidic pH within endosomes, the amine head groups of these lipids become protonated, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm, where it can exert its therapeutic effect.

Research in this area focuses on creating libraries of novel ionizable lipids to optimize the efficacy and safety of LNP formulations. By systematically modifying the structure of the lipids, for example, by altering the nature of the head group or the branching of the lipid tails, researchers can fine-tune the properties of the LNPs for specific applications. This includes improving encapsulation efficiency, enhancing in vivo stability, and targeting specific tissues or cell types. The development of such tailored delivery vehicles is crucial for the advancement of genetic medicines for a wide range of diseases.

Chemical Data of this compound

PropertyValueSource
Molecular Formula C25H49BrO2 broadpharm.com
Molecular Weight 461.6 g/mol broadpharm.com
CAS Number 2089253-22-3 broadpharm.com
IUPAC Name This compound hodoodo.com
Synonyms SCHEMBL18641748, HY-W440813, BP-25612, CS-0435833 hodoodo.com

Detailed Research Findings: Synthesis of an Ionizable Lipid Intermediate

A key application of this compound is its role as a starting material in the synthesis of ionizable lipids. The following table outlines a representative synthetic step described in the patent literature. chemicalbook.com

Reactant 1Reactant 2ProductReaction Conditions
This compound2-aminoethanolHeptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoateEthanol (B145695), ~60°C

This reaction exemplifies the utility of the bromo-functional group in this compound, allowing for the introduction of a hydrophilic amino-alcohol head group. This resulting intermediate is then poised for further chemical modifications to generate a diverse range of complex ionizable lipids for advanced drug delivery applications.

Properties

IUPAC Name

heptadecan-9-yl 8-bromooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49BrO2/c1-3-5-7-9-12-16-20-24(21-17-13-10-8-6-4-2)28-25(27)22-18-14-11-15-19-23-26/h24H,3-23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEPAYMMEKWSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089253-22-3
Record name Heptadecan-9-yl 8-bromooctanoate
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Synthetic Methodologies and Chemical Pathways for Heptadecan 9 Yl 8 Bromooctanoate Production

Esterification Reactions for the Formation of Heptadecan-9-yl 8-bromooctanoate

The final and crucial step in the synthesis of this compound is the formation of an ester linkage between the secondary alcohol, Heptadecan-9-ol, and the carboxyl group of 8-bromooctanoic acid. This transformation requires specific methods to achieve high efficiency, especially given the steric hindrance of the secondary alcohol.

Direct Esterification Protocols and Reagent Systems (e.g., EDC/DMAP)

For substrates that are sensitive to acid or require mild reaction conditions, the Steglich esterification is a highly effective method. organic-chemistry.org This reaction typically employs a carbodiimide (B86325), such as N,N′-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov

The reaction proceeds through the activation of the carboxylic acid (8-bromooctanoic acid) by the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily attacked by the Heptadecan-9-ol to form the desired product, this compound, and a urea (B33335) byproduct. organic-chemistry.orgrsc.org The use of EDC is particularly advantageous as its urea byproduct is water-soluble, simplifying purification. reddit.com

A general protocol for this type of transformation is as follows:

The carboxylic acid (8-bromooctanoic acid) is dissolved in an appropriate anhydrous solvent, such as dichloromethane (B109758) (DCM) or acetonitrile (B52724). nih.govreddit.com

The alcohol (Heptadecan-9-ol), EDC (typically 1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.5 equivalents) are added. nih.govnih.gov

The mixture is stirred at room temperature until the reaction is complete, which can take several hours to days. nih.govscielo.br

Workup involves washing the reaction mixture with aqueous solutions to remove the water-soluble urea byproduct and any unreacted starting materials. reddit.com

This method is well-suited for producing complex esters used in the synthesis of natural products and functional lipids. nih.gov

Catalytic Strategies and Reaction Condition Optimization

While carbodiimide-mediated coupling is effective, research into alternative and more sustainable catalytic strategies is ongoing. Various catalysts can be employed to promote esterification, often with the goal of improving yield, reducing waste, and simplifying purification. thieme-connect.comresearchgate.net

Lewis and Brønsted Acid Catalysis: Traditional Fischer esterification, which uses a strong acid catalyst like sulfuric acid and an excess of the alcohol, is less suitable for this specific synthesis due to the acid-lability of the substrates and the need for high temperatures. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org However, milder Lewis acid catalysts, such as aluminum sulfate (B86663) (Al₂(SO₄)₃·18H₂O) or salts of zirconium and hafnium, have been shown to effectively catalyze the esterification of equimolar amounts of acids and alcohols under solvent-free or milder conditions. researchgate.net Some Lewis acids, like CeCl₃, have been used as co-catalysts in Steglich-type reactions to improve yields, particularly with challenging substrates. scielo.brscielo.br

Organocatalysis: Novel organocatalysts are also emerging. For instance, sulfur(IV)-based catalysts have been developed for the direct esterification of carboxylic acids and alcohols, operating through an intramolecularly interrupted Pummerer-type intermediate. rsc.org

Reaction Condition Optimization: The yield of the esterification can be highly dependent on several factors.

Stoichiometry: The ratio of coupling agents and catalysts is critical. For EDC/DMAP reactions, using EDC hydrochloride salt necessitates the use of at least one equivalent of a base (which can be DMAP or another non-nucleophilic base like triethylamine) to neutralize the acid. researchgate.net

Solvent: The choice of solvent can impact reaction rates and solubility of reagents. While DCM is common, greener alternatives like anisole (B1667542) or dimethyl carbonate are being explored. rsc.org

Temperature and Time: Steglich esterifications are often run at room temperature to minimize side reactions, though gentle heating (e.g., 40-60 °C) can sometimes accelerate the reaction. nih.govrsc.org Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) to determine completion. chemicalbook.com

Table 1: Comparison of Esterification Strategies

MethodKey Reagents/CatalystsTypical ConditionsAdvantagesDisadvantages
Steglich EsterificationEDC, DMAPAnhydrous DCM or MeCN, Room TempMild conditions, good for sensitive substrates, water-soluble byproduct (with EDC). organic-chemistry.orgnih.govreddit.comCost of reagents, potential for N-acylurea side product formation. organic-chemistry.org
Fischer EsterificationStrong Acid (e.g., H₂SO₄)Excess alcohol, reflux temperatureInexpensive reagents, simple procedure. masterorganicchemistry.comHarsh conditions, not suitable for sensitive substrates, equilibrium reaction. organic-chemistry.org
Lewis Acid CatalysisAl₂(SO₄)₃, ZrOCl₂Solvent-free or non-polar solvent, 50-100 °CMilder than strong Brønsted acids, recyclable catalysts. researchgate.netmasterorganicchemistry.comMay require elevated temperatures.

Precursor Synthesis and Structural Modifications: Heptadecan-9-ol and 8-Bromooctanoic Acid

Synthetic Routes to Heptadecan-9-ol (e.g., Grignard Chemistry)

Heptadecan-9-ol is a secondary alcohol characterized by a 17-carbon chain with a hydroxyl group at the 9th position. oakwoodchemical.comsigmaaldrich.combroadpharm.comthegoodscentscompany.comambeed.com A standard and effective method for its synthesis is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound.

A plausible synthetic route involves:

Formation of the Grignard Reagent: 1-Bromooctane is reacted with magnesium metal in a dry ether solvent, such as tetrahydrofuran (B95107) (THF), to form octylmagnesium bromide.

Reaction with an Aldehyde: The prepared Grignard reagent is then added to nonanal (B32974) (pelargonaldehyde). The nucleophilic octyl group attacks the electrophilic carbonyl carbon of the aldehyde.

Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., ammonium (B1175870) chloride) to protonate the resulting alkoxide, yielding the secondary alcohol, Heptadecan-9-ol.

An alternative Grignard approach involves the reaction of two equivalents of octylmagnesium bromide with one equivalent of an ester like ethyl formate (B1220265). The first equivalent adds to the carbonyl, and the intermediate eliminates ethoxide, forming nonanal in situ, which is then immediately attacked by the second equivalent of the Grignard reagent to give the final product after workup.

Preparation Methods for 8-Bromooctanoic Acid

8-Bromooctanoic acid is a bifunctional molecule with an eight-carbon chain, a terminal carboxylic acid, and a bromine atom at the opposite end. chemicalbook.comsigmaaldrich.com There are several established methods for its synthesis.

Method 1: Hydrolysis of Ethyl 8-bromooctanoate A straightforward method involves the hydrolysis of the corresponding ester, ethyl 8-bromooctanoate.

The ester is treated with a solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a solvent mixture like ethanol (B145695) and water. chemicalbook.com

The mixture is stirred, often at a reduced temperature (e.g., 0°C) for several hours. chemicalbook.com

Upon completion, the reaction is acidified with a strong acid like hydrochloric acid (HCl) to protonate the carboxylate salt, yielding 8-bromooctanoic acid. The product can then be extracted with an organic solvent. This method can achieve high yields, often around 97%. chemicalbook.com

Method 2: From 1,6-Dibromohexane (B150918) A more complex, multi-step synthesis starts from more basic building blocks. A patented method describes the synthesis of ethyl 8-bromooctanoate starting from 1,6-dibromohexane. google.com

Substitution: 1,6-Dibromohexane undergoes a substitution reaction with diethyl malonate in the presence of a base like sodium methoxide. This forms diethyl 2-(6-bromohexyl)malonate. google.com

Hydrolysis and Decarboxylation: The resulting diester is then subjected to ester hydrolysis (using a base) followed by decarboxylation (by heating in acidic conditions) to yield 8-bromooctanoic acid. google.com This acid can then be used directly or converted to its ethyl ester for purification and subsequent hydrolysis.

Process Development and Yield Enhancement Strategies for this compound

The development of an efficient and scalable process for producing this compound is crucial for its application in pharmaceuticals, particularly for the large-scale manufacturing of lipid nanoparticles. nih.gov

Yield Enhancement in Esterification:

Driving Equilibrium: For equilibrium-limited reactions like Fischer esterification, removing water as it forms (e.g., using a Dean-Stark apparatus) can drive the reaction towards the product. rsc.org

Reagent Purity: Using highly pure, anhydrous starting materials and solvents is critical, as water can hydrolyze the activated intermediates in Steglich esterification or consume reagents.

Byproduct Removal: In Steglich esterification, the formation of N-acylurea byproduct can be a yield-limiting side reaction. organic-chemistry.org Optimizing the amount of DMAP and reaction temperature can minimize this pathway. The choice of carbodiimide (e.g., EDC over DCC) can significantly simplify purification by allowing for an aqueous wash to remove the urea byproduct, improving isolated yields. reddit.com

Scalability and Process Considerations: For industrial-scale production, moving from batch processing to continuous-flow systems can offer significant advantages. Flow chemistry can provide better control over reaction parameters like temperature and mixing, leading to higher consistency and yields. researchgate.net The use of solid-supported catalysts or reagents, such as polymer-bound DMAP, can also simplify purification and allow for catalyst recycling, making the process more economical and sustainable. researchgate.net

The synthesis of lipids for LNPs often involves microfluidic mixing techniques for nanoparticle formation. nih.govnih.govyoutube.com Therefore, ensuring the final lipid product, this compound, meets stringent purity specifications is paramount, as impurities could affect the stability, efficacy, and safety of the final drug delivery system.

Table 2: Summary of Precursor Synthesis Routes

PrecursorSynthetic MethodKey Starting MaterialsBrief Description
Heptadecan-9-olGrignard Reaction1-Bromooctane, Nonanal (or Ethyl Formate)Nucleophilic addition of octylmagnesium bromide to an aldehyde or ester carbonyl.
8-Bromooctanoic AcidEster HydrolysisEthyl 8-bromooctanoate, NaOHBase-mediated hydrolysis of the ethyl ester followed by acidification. chemicalbook.com
Malonic Ester Synthesis1,6-Dibromohexane, Diethyl malonateAlkylation of diethyl malonate followed by hydrolysis and decarboxylation. google.com

Control of Stereochemistry and Regioselectivity in this compound Synthesis

The precise structure of this compound, particularly its stereochemistry at the C9 position of the heptadecyl moiety and the specific location of the bromine atom on the octanoyl chain, is critical for its function in lipid nanoparticle assemblies. This section explores the synthetic strategies employed to control these structural features.

Synthesis of 9-Heptadecanol (B1266218)

A common and effective method for the synthesis of the secondary alcohol, 9-heptadecanol, is through a Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde or ester. A typical procedure involves the dropwise addition of a solution of ethyl formate in a suitable solvent like dry tetrahydrofuran (THF) to a freshly prepared solution of octylmagnesium bromide. acs.org The reaction mixture is stirred, typically overnight at room temperature, to ensure complete reaction. Subsequent workup involves quenching the reaction with a protic solvent like methanol, followed by the addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide and facilitate the extraction of the desired alcohol. acs.org The crude 9-heptadecanol can then be purified by recrystallization from a solvent such as acetonitrile, often yielding the product as a white solid. acs.org

Table 1: Synthesis of 9-Heptadecanol via Grignard Reaction

ReactantsReagents & SolventsReaction ConditionsProduct & YieldReference
1-Bromooctane, Magnesium, Ethyl formateTetrahydrofuran (THF), Methanol, Saturated aq. NH4ClStirred overnight at room temperature9-Heptadecanol, 89.3% acs.org
Synthesis of 8-Bromooctanoic Acid

The synthesis of 8-bromooctanoic acid often starts from more readily available precursors. One documented pathway begins with the reaction of 1,6-dibromohexane with diethyl malonate in a substitution reaction to form 2-(6-bromohexyl)diethyl malonate. mmu.ac.uk This intermediate then undergoes ester hydrolysis followed by a decarboxylation reaction to yield 8-bromooctanoic acid. mmu.ac.uk

Alternatively, 8-bromooctanoic acid can be prepared by the hydrolysis of its corresponding ester, such as ethyl 8-bromooctanoate. rsc.org This hydrolysis is typically carried out using a base, like sodium hydroxide, in an alcoholic solvent at reduced temperatures (e.g., 0°C) to minimize side reactions. rsc.org After the reaction is complete, the mixture is acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate and allow for extraction of the free 8-bromooctanoic acid. rsc.org

Table 2: Synthesis of 8-Bromooctanoic Acid

PrecursorReagents & SolventsReaction ConditionsProduct & YieldReference
Ethyl 8-bromooctanoateEthanol, 1M NaOH, 1M HClStirred at 0°C for 5 hours8-Bromooctanoic acid, 97% rsc.org
1,6-Dibromohexane, Diethyl malonate-Substitution, then hydrolysis and decarboxylation8-Bromooctanoic acid mmu.ac.uk

The formation of the ester linkage between the sterically hindered secondary alcohol, 9-heptadecanol, and 8-bromooctanoic acid requires careful selection of the esterification method to achieve good yields.

Steglich Esterification

Due to the steric hindrance of the secondary hydroxyl group in 9-heptadecanol, standard Fischer esterification may not be efficient. The Steglich esterification is a powerful alternative that proceeds under mild, neutral conditions. nih.gov This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.gov The reaction involves the activation of the carboxylic acid by the carbodiimide, which is then readily attacked by the alcohol. This method is widely used in the synthesis of complex natural products and their analogues. nih.gov

Mitsunobu Reaction

The Mitsunobu reaction is another excellent choice for the esterification of sterically hindered alcohols. wikipedia.orgorganic-chemistry.org This reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgnih.gov This makes it a highly valuable tool for controlling the stereochemical outcome of the final ester product. The reaction is generally carried out under mild conditions, often at or below room temperature. wikipedia.org

Table 3: Potential Esterification Methods for this compound

MethodKey ReagentsKey Characteristics
Steglich Esterification DCC or DIC, DMAPMild, neutral conditions; suitable for sterically hindered alcohols. nih.gov
Mitsunobu Reaction PPh3, DEAD or DIADMild conditions; proceeds with inversion of stereochemistry at the alcohol. wikipedia.orgorganic-chemistry.orgnih.gov

The chirality at the C9 position of the heptadecyl moiety can significantly influence the properties and efficacy of the final lipid nanoparticle formulation. Therefore, controlling the synthesis to produce a specific enantiomer, either (R)-9-heptadecanol or (S)-9-heptadecanol, is of paramount importance.

Asymmetric Synthesis of Chiral 9-Heptadecanol

Two primary strategies can be employed for the enantioselective synthesis of 9-heptadecanol:

Asymmetric Reduction of 9-Heptadecanone: The precursor ketone, 9-heptadecanone, can be synthesized and then subjected to asymmetric reduction using a chiral reducing agent or a catalyst. nih.govnih.gov Various enzymatic and chemical methods exist for the highly stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. nih.gov Alcohol dehydrogenases (ADHs), for instance, are known for their exceptional chemo-, regio-, and stereoselectivity in such transformations. nih.gov

Catalytic Asymmetric Addition to an Aldehyde: The addition of a Grignard reagent to an aldehyde in the presence of a chiral catalyst can produce an enantiomerically enriched secondary alcohol. acs.orgacs.org For the synthesis of chiral 9-heptadecanol, this would involve the reaction of octylmagnesium bromide with nonanal in the presence of a chiral ligand, such as a derivative of BINOL (1,1'-bi-2-naphthol), complexed with a metal like titanium. acs.orgacs.org

Stereochemical Inversion via Mitsunobu Reaction

As previously mentioned, the Mitsunobu reaction proceeds with a predictable inversion of stereochemistry. organic-chemistry.orgnih.govatlanchimpharma.com This provides a powerful tool for controlling the final stereocenter. For example, if (R)-9-heptadecanol is used as the starting material in a Mitsunobu esterification with 8-bromooctanoic acid, the resulting this compound will have the (S)-configuration at the C9 position. This allows for the synthesis of a specific stereoisomer of the final product, provided that the enantiomerically pure precursor alcohol is available.

The regioselectivity in this synthesis refers to the specific placement of the bromine atom at the C8 position of the octanoyl chain. The synthetic route starting from 1,6-dibromohexane and proceeding through malonic ester synthesis inherently controls the position of the bromine atom, as the chain is built with the bromine at one terminus and the carboxylic acid functionality at the other. mmu.ac.uk This ensures that the final esterification product contains the desired 8-bromo-substituent.

Advanced Chemical Transformations and Derivatization Utilizing Heptadecan 9 Yl 8 Bromooctanoate As a Building Block

Nucleophilic Substitution Reactions with Aminoalcohols for Amine Lipid Formation

A primary application of heptadecan-9-yl 8-bromooctanoate is in the synthesis of amine lipids through nucleophilic substitution reactions. nih.gov This process typically involves the reaction of the bromo-functionalized tail with an aminoalcohol, leading to the formation of a tertiary amine, a key functional group in ionizable lipids.

The reaction of this compound with 2-aminoethan-1-ol (ethanolamine) is a foundational step in the synthesis of certain ionizable lipids. nih.govbroadpharm.com In a typical procedure, this compound is reacted with an aminoalcohol, such as nonyl 8-((2-hydroxyethyl)amino)octanoate, in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as ethanol (B145695). nih.gov The mixture is heated to drive the reaction to completion, resulting in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. nih.gov The resulting product, a tertiary amine with a hydroxyl group, can then be further modified. nih.gov

While specific kinetic and thermodynamic data for the amination of this compound are not extensively detailed in the provided search results, general principles of nucleophilic substitution reactions apply. The rate of reaction is influenced by factors such as the concentration of reactants, temperature, and the choice of solvent and base. The reaction is typically conducted at elevated temperatures (e.g., 65°C) to overcome the activation energy barrier. nih.gov The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions. The reaction is generally considered to be thermodynamically favorable, driven by the formation of a stable carbon-nitrogen bond.

Subsequent Alkylation and Quaternization Strategies for Amine Functionality

The tertiary amine functionality introduced via nucleophilic substitution can be further modified through alkylation or quaternization. These modifications can alter the charge characteristics and interaction of the lipid with nucleic acid cargo and biological membranes. For instance, the resulting tertiary amine can be reacted with alkyl halides to introduce additional alkyl chains, leading to the formation of quaternary ammonium (B1175870) salts. This quaternization results in a permanent positive charge on the lipid headgroup, which can enhance interaction with negatively charged nucleic acids.

Integration into Diverse Ionizable Lipid Scaffold Architectures (e.g., for Lipid Nanoparticles)

This compound is a key component in the construction of ionizable lipids for lipid nanoparticles (LNPs). hodoodo.commedchemexpress.comnih.govyoutube.com These LNPs are composed of four main components: an ionizable lipid, a phospholipid (like DSPC), cholesterol, and a PEGylated lipid. nih.govresearchgate.net The ionizable lipid, synthesized from precursors like this compound, is crucial for encapsulating and delivering nucleic acid payloads such as mRNA and siRNA. nih.govnih.gov

The structure of the ionizable lipid, including the length and branching of the lipid tails, significantly impacts the efficacy of the LNP. nih.gov For example, lipids with multiple shorter tails have been shown to have potent in vivo activity. nih.gov The ionizable nature of these lipids, meaning they are positively charged at acidic pH and neutral at physiological pH, is a key feature for both nucleic acid complexation and minimizing toxicity. nih.govyoutube.com

The general process for forming these LNPs involves mixing the lipid components in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo at a specific pH. researchgate.net This process leads to the self-assembly of the lipids into nanoparticles that encapsulate the therapeutic payload.

Here is an interactive table summarizing the components of a typical LNP formulation:

ComponentMolar Ratio (%)Function
Ionizable Lipid50Encapsulates and delivers nucleic acids
DSPC10Helper lipid, aids in stability
Cholesterol38.5Aids in stability and endocytosis
PEGylated Lipid1.5Regulates size and circulation time

Note: The molar ratios can be varied to optimize the LNP for specific applications.

Development of Novel Analogues and Homologues Derived from this compound

The versatility of this compound as a synthon allows for the development of a wide range of novel analogues and homologues. By varying the aminoalcohol used in the initial nucleophilic substitution, as well as by modifying the ester linkage or the alkyl chain length, a diverse library of ionizable lipids can be created. For example, a patent describes the synthesis of heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate, which incorporates an additional ester group and a longer alkyl chain on the amine. medchemexpress.com This highlights the potential for creating lipids with fine-tuned properties for specific delivery applications. The development of such analogues is a key strategy in optimizing the performance of LNP-based therapies.

Analytical and Spectroscopic Methodologies for Heptadecan 9 Yl 8 Bromooctanoate and Its Derivatives

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Heptadecan-9-yl 8-bromooctanoate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons within a molecule. In the case of esters like this compound, specific chemical shift regions are characteristic of different parts of the structure. orgchemboulder.com Protons on a carbon adjacent to the oxygen of the ester group typically appear in the range of 3.7-4.1 ppm. orgchemboulder.com In contrast, protons on a carbon adjacent to the carbonyl group are shifted to approximately 2.0-2.2 ppm. orgchemboulder.comyoutube.com

For this compound, the ¹H NMR spectrum would be expected to show a multiplet around 4.8-5.0 ppm corresponding to the proton on the 9th carbon of the heptadecanoyl chain, which is directly attached to the ester oxygen. The methylene (B1212753) protons adjacent to the carbonyl group of the octanoate (B1194180) moiety would likely resonate around 2.3 ppm. The triplet corresponding to the methylene group attached to the bromine atom (C8 of the octanoate chain) would be expected to appear around 3.4 ppm. The terminal methyl groups of the heptadecanoyl chain would produce signals in the upfield region, typically around 0.8-0.9 ppm. The numerous methylene groups in both alkyl chains would create a complex series of overlapping multiplets in the 1.2-1.8 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-CH(O)- (Heptadecan-9-yl)4.8 - 5.0Multiplet
-CH₂C(O)- (Octanoate)~2.3Triplet
-CH₂Br (Octanoate)~3.4Triplet
-CH₃ (Heptadecan-9-yl)0.8 - 0.9Triplet(s)
-(CH₂)n- (Both chains)1.2 - 1.8Multiplets

This table is based on general principles of ¹H NMR spectroscopy for esters and bromoalkanes and may not represent exact experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Structural Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often leading to less signal overlap. libretexts.org For esters, the carbonyl carbon (C=O) signal is characteristically found far downfield, typically in the range of 170-180 ppm. libretexts.orgoregonstate.edu

In this compound, the carbon atom of the carbonyl group would be expected in this downfield region. The carbon atom attached to the bromine (-CH₂Br) would appear around 30-40 ppm. docbrown.infodocbrown.info The carbon atom of the heptadecanoyl chain bonded to the ester oxygen (-CH(O)-) would resonate in the range of 70-80 ppm. The remaining methylene and methyl carbons would appear in the upfield region of the spectrum, generally between 10 and 40 ppm. oregonstate.edudocbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C(O)O- (Ester Carbonyl)170 - 180
-CH(O)- (Heptadecan-9-yl)70 - 80
-CH₂Br (Octanoate)30 - 40
-CH₂C(O)- (Octanoate)30 - 40
-(CH₂)n- (Both chains)20 - 35
-CH₃ (Heptadecan-9-yl)~14

This table is based on general principles of ¹³C NMR spectroscopy for esters and bromoalkanes and may not represent exact experimental values.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and purity of a compound by measuring its mass-to-charge ratio. For brominated fatty acid esters like this compound, MS is crucial for confirming the molecular formula and identifying potential impurities. nih.govresearchgate.net The molecular weight of this compound is 461.6 g/mol . broadpharm.com

Various ionization techniques can be employed, such as Electron Ionization (EI) and Electrospray Ionization (ESI). Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like fatty acid esters. nih.govresearchgate.net In GC-EI-MS, the molecule is fragmented, and the resulting fragmentation pattern can provide structural information. For long-chain esters, characteristic fragment ions are often observed. Liquid chromatography-mass spectrometry (LC-MS) is another valuable technique, particularly for less volatile or thermally labile compounds. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Chromatographic Purity Assessment and Separation Methodologies (e.g., HPLC, UPLC, SFC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for the analysis and purification of a broad range of compounds, including fatty acids and their esters. chromatographyonline.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For long-chain esters, reversed-phase HPLC with a C8 or C18 column is often employed. nih.gov UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. nih.govnih.gov A study on fatty acid profiling demonstrated that UPLC-MS is a highly sensitive method capable of detecting a wide range of fatty acids, including very-long-chain fatty acids. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.combalseal.com It is considered a type of normal-phase chromatography and is particularly advantageous for the separation of chiral compounds and for preparative-scale purifications. selvita.comyoutube.com SFC offers several benefits, including faster separations, reduced organic solvent consumption, and compatibility with a wide range of detectors, including mass spectrometers. selvita.comnih.gov This technique is well-suited for the purification of complex mixtures and can be a valuable tool in the analysis of lipid-based compounds. researchgate.net

Solid-State Characterization of Intermediates and Derived Salts (e.g., X-Ray Powder Diffraction, DSC, TGA)

The solid-state properties of intermediates and any derived salts of this compound can be investigated using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

X-Ray Powder Diffraction (XRPD): XRPD is a non-destructive analytical technique used to identify crystalline phases and to obtain information about the crystal structure of a solid material. carleton.edu Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for that material. wikipedia.org For long-chain esters, XRPD can be used to characterize different polymorphic forms and to study the packing of the molecules in the crystal lattice. nih.gov The diffraction data can also be used to determine the unit cell dimensions of the crystal. carleton.edu

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting point, glass transitions, and crystallization events. For long-chain esters, DSC can provide information on melting behavior and the presence of different crystalline forms.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability of a material and to study its decomposition profile. For this compound and its derivatives, TGA can be used to assess their stability at elevated temperatures.

Research Implications of Heptadecan 9 Yl 8 Bromooctanoate As a Precursor in Advanced Lipid Systems

Influence of the Heptadecyl Chain and Bromoalkyl Moiety on Derived Lipid Structure-Function Relationships

The molecular architecture of Heptadecan-9-yl 8-bromooctanoate, specifically its long heptadecyl hydrocarbon chain and the reactive bromoalkyl group, plays a pivotal role in defining the structure-function relationships of the lipids synthesized from it.

A thioether analog, S-heptadecan-9-yl 8-bromooctanethioate, further highlights the utility of this structural motif, where the terminal bromide also acts as a reactive site for synthesizing lipid-like molecules for nanotechnology applications. broadpharm.com

Mechanistic Investigations of Lipid Nanoparticle Self-Assembly and Endosomal Escape as Influenced by this compound-Derived Components

Lipids derived from this compound are integral to the self-assembly of LNPs and are designed to overcome the critical barrier of endosomal escape for effective intracellular delivery of therapeutics.

The self-assembly of LNPs is a complex process where the constituent lipids, including an ionizable lipid, a PEGylated lipid, a helper lipid (like a phospholipid), and cholesterol, spontaneously form nanoparticles that encapsulate the nucleic acid payload. nih.gov The specific structure of the ionizable lipid, originating from precursors like this compound, influences the particle size, stability, and encapsulation efficiency. The hydrophobic tails, such as the heptadecyl chain, form the core of the LNP, while the polar head groups interact with the aqueous environment and the negatively charged nucleic acids. mdpi.com The precise balance of these interactions, dictated by the lipid's molecular geometry, is key to forming stable and effective delivery vehicles.

Endosomal escape is a crucial step where the LNP, after being taken up by a cell into an endosome, must release its cargo into the cytoplasm. Ionizable lipids synthesized from this compound are designed to facilitate this process. nih.gov In the acidic environment of the endosome, the amine-containing head groups of the ionizable lipids become protonated. This positive charge promotes interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures that allow the cargo to escape. researchgate.netnih.gov The structure of the lipid tails, like the heptadecyl chain, also plays a role in this process by influencing the lipid's ability to induce membrane fusion or pore formation. biorxiv.orgchemrxiv.org Reporter systems, such as those using Galectin-8, are employed to visualize and quantify the extent of endosomal membrane disruption caused by different LNP formulations. nih.gov

Computational and Rational Design Approaches for Lipids Synthesized with this compound as a Core Fragment

The development of novel and more effective lipid-based delivery systems heavily relies on computational modeling and rational design strategies. This compound provides a versatile platform for these approaches.

Rational design involves a more targeted approach to lipid synthesis, where chemical modifications are made based on a clear understanding of structure-activity relationships. nih.gov Starting with a core fragment like this compound, chemists can systematically synthesize a library of ionizable lipids with diverse head groups. nih.gov These lipids can then be formulated into LNPs and screened for their efficiency in delivering mRNA. Machine learning algorithms can be trained on these screening results to identify the key structural features that correlate with high performance, guiding the design of the next generation of lipids. nih.gov This iterative process of design, synthesis, and testing accelerates the discovery of lipids with improved potency and desired biodistribution. nih.gov

Role of Intermediates in Optimizing Material Properties for Advanced Applications

Chemical intermediates like this compound are fundamental in the "optimization-by-design" approach to developing advanced materials for drug delivery. The ability to readily modify this precursor allows for the fine-tuning of the material properties of the resulting LNPs.

For example, by reacting different amines with the bromoalkyl moiety of this compound, a range of ionizable lipids with varying pKa values can be produced. This allows for the optimization of LNPs for specific applications. For instance, a slightly different pKa might be optimal for delivering siRNA versus mRNA, or for targeting different cell types. nih.gov

Furthermore, the properties of the lipid tail can be modulated. While this compound provides a saturated C17 tail, other similar intermediates with different chain lengths or degrees of saturation could be used to systematically study the impact of the tail on LNP performance. This allows for the optimization of properties like drug loading, release kinetics, and in vivo stability. mdpi.com The strategic use of such intermediates is crucial for creating lipid-polymer hybrid nanoparticles and other advanced delivery systems with tailored characteristics for enhanced therapeutic efficacy. mdpi.com

Future Research Directions and Emerging Paradigms in Heptadecan 9 Yl 8 Bromooctanoate Chemistry

Exploration of Sustainable and Green Chemistry Routes for Synthesis

The current synthesis of Heptadecan-9-yl 8-bromooctanoate likely relies on conventional esterification methods, which may involve harsh reagents and generate significant waste. The future of its production will undoubtedly steer towards more sustainable and green chemistry principles.

Enzymatic Synthesis: A promising green alternative is the use of enzymes, particularly lipases, as catalysts. sciex.com Lipase-catalyzed esterification offers high selectivity (regio- and enantioselectivity), operates under mild conditions (moderate temperatures and atmospheric pressure), and reduces the formation of byproducts. sciex.com The synthesis of this compound could be envisioned through the lipase-mediated esterification of 8-bromooctanoic acid with heptadecan-9-ol. This enzymatic approach not only aligns with green chemistry principles but can also yield a product with a "natural" label, enhancing its appeal in certain applications. sciex.com

Green Synthesis ApproachKey AdvantagesPotential Challenges
Enzymatic Esterification High selectivity, mild reaction conditions, reduced waste, "natural" product label. sciex.comEnzyme cost and stability, reaction optimization for long-chain substrates.
Greener Solvent Systems Reduced environmental impact and human health hazards. precigenome.comrsc.orgSolubility of nonpolar reactants, compatibility with catalysts.
Photocatalytic Methods Use of visible light as a sustainable energy source, mild reaction conditions. acs.orgDevelopment of suitable photocatalysts for esterification, potential for side reactions.
Cross-Dehydrogenative Coupling (CDC) High atom economy, minimizes waste by avoiding pre-functionalization of starting materials. nih.govCatalyst development for aliphatic substrates, use of oxidants.

Modified Steglich Esterification: Another avenue for greener synthesis is the adaptation of existing methods, such as the Steglich esterification. Research has demonstrated the successful use of greener solvents like acetonitrile (B52724) in Steglich-type reactions, which eliminates the need for hazardous chlorinated solvents and can simplify product purification. precigenome.comrsc.org Applying such a modified protocol to the synthesis of this compound from 8-bromooctanoic acid and heptadecan-9-ol could significantly reduce the environmental footprint of its production.

Emerging Catalytic Systems: Recent advancements in catalysis, such as the development of bimetallic oxide nanoclusters for cross-dehydrogenative coupling (CDC) reactions, present exciting future possibilities. nih.gov These catalysts can facilitate ester formation using molecular oxygen as a benign oxidant, with water as the only byproduct, representing a highly atom-economical and environmentally friendly approach. nih.gov Adapting such catalytic systems for the synthesis of aliphatic esters like this compound would be a significant step forward.

Discovery and Characterization of Novel Bio-inspired Analogues from this compound

The modular nature of this compound makes it an excellent scaffold for the creation of novel, bio-inspired analogues with tailored properties for drug delivery and beyond.

Headgroup Modification: The terminal bromine atom is a versatile chemical handle for introducing a wide array of functional headgroups through nucleophilic substitution. This allows for the synthesis of a library of derivatives with varying charge, polarity, and targeting capabilities. For instance, reaction with different amines can generate ionizable cationic lipids, which are crucial for encapsulating and delivering nucleic acids like mRNA and siRNA. rsc.org The exploration of thio-ether linkages, by creating analogues such as S-heptadecan-9-yl 8-bromooctanethioate , could introduce new chemical and biological properties. broadpharm.com

Chain Modification: While the heptadecyl and octanoyl chains provide the requisite lipophilicity for lipid nanoparticle formation, the introduction of features found in natural lipids could lead to analogues with enhanced biocompatibility and functionality. This could include the incorporation of unsaturation, branching, or cyclic moieties within the alkyl chains to modulate the fluidity and stability of the resulting lipid bilayers. nih.gov

Characterization of Novel Analogues: A critical aspect of developing new analogues is their thorough characterization. This involves a suite of analytical techniques to determine their chemical structure, purity, and physicochemical properties.

Analytical TechniqueInformation Gained
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and purity of the synthesized analogue. tandfonline.com
Mass Spectrometry (MS) Determines the molecular weight and elemental composition. lipidmaps.org
Differential Scanning Calorimetry (DSC) Characterizes the phase transition behavior of the lipid analogue, which is crucial for understanding its membrane properties.
Dynamic Light Scattering (DLS) Measures the size and size distribution of nanoparticles formulated with the new analogue.

By systematically modifying the structure of this compound and characterizing the resulting analogues, it will be possible to build a comprehensive structure-activity relationship (SAR) library, guiding the rational design of next-generation lipids for advanced drug delivery systems.

Advanced Applications in Chemical Biology and Material Science beyond Current Scope

The potential applications of this compound and its derivatives extend far beyond their current use as structural components of lipid nanoparticles.

Probing Lipid-Protein Interactions: The terminal bromine can be replaced with photo-activatable crosslinkers or reporter tags (e.g., fluorophores, biotin). These functionalized analogues could be incorporated into lipid membranes to study the interactions of proteins with specific lipid environments, providing valuable insights into cellular signaling and membrane trafficking.

Development of Functional Materials: Fatty acid esters are known for their diverse applications in material science, including their use as lubricants, plasticizers, and components of cosmetics. labinsights.nltaylorandfrancis.com The unique structure of this compound could be leveraged to create novel biomaterials. For example, polymerization of derivatives with reactive headgroups could lead to the formation of new types of biodegradable polymers with tunable properties. Furthermore, the self-assembly properties of its amphiphilic analogues could be exploited to create novel hydrogels or liquid crystalline phases for various biomedical applications.

Surfactants and Emulsifiers: By modifying the headgroup to be more hydrophilic, for instance by introducing a sugar moiety, analogues of this compound could be developed as novel non-ionic surfactants. nih.gov Such bio-based surfactants are of great interest for applications in the food, cosmetic, and pharmaceutical industries due to their low toxicity and biodegradability. nih.gov

Development of High-Throughput Synthetic and Analytical Platforms for Derivative Discovery

To fully explore the chemical space accessible from this compound, the development of high-throughput (HTS) platforms for both the synthesis and analysis of its derivatives is essential.

Automated Synthesis: The synthesis of a large library of analogues can be significantly accelerated by employing automated liquid handling systems. researchgate.netrsc.org These robotic platforms can perform parallel reactions in microplate formats, allowing for the rapid generation of a diverse set of compounds from a common scaffold like this compound. researchgate.net This approach, combined with combinatorial chemistry strategies, will be instrumental in building extensive libraries for screening.

High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS platforms are needed to evaluate their performance in various applications. For drug delivery, automated systems can be used to formulate lipid nanoparticles and screen for key properties such as particle size, drug encapsulation efficiency, and in vitro transfection efficacy. nih.govrsc.org The use of molecular barcoding, where each LNP formulation is tagged with a unique DNA sequence, allows for the in vivo screening of many different formulations simultaneously. acs.org

Advanced Analytical Platforms: The analysis of large numbers of lipid derivatives and their formulations requires sophisticated and automated analytical techniques. Platforms like the Lipidyzer™ offer a streamlined workflow for the quantitative analysis of a wide range of lipid species. sciex.comsciex.com This system combines automated sample preparation, differential mobility spectrometry for enhanced specificity, and specialized software for data analysis. sciex.com Similarly, software tools like LipidMiner facilitate the automated identification and quantification of lipids from complex LC-MS/MS data. nih.gov

Platform TypeKey FeaturesImpact on Research
Automated Synthesis Robotic liquid handling, parallel reactions in microplates. researchgate.netRapid generation of large and diverse derivative libraries.
High-Throughput Screening Automated LNP formulation, in vitro and in vivo screening assays. nih.govrsc.orgacs.orgEfficient identification of lead candidates with desired properties.
Advanced Analytical Platforms Automated sample preparation, enhanced specificity (e.g., DMS), specialized data analysis software. sciex.comsciex.comnih.govComprehensive and quantitative characterization of novel lipid analogues and formulations.

The integration of these high-throughput methodologies will create a powerful discovery engine, enabling the rapid design, synthesis, and evaluation of novel this compound derivatives, and ultimately unlocking their full potential in medicine and material science.

Q & A

Q. What are the optimal synthetic routes and purification methods for Heptadecan-9-yl 8-bromooctanoate?

The synthesis involves bromination of octanoic acid derivatives followed by esterification with heptadecan-9-ol. Key steps include reaction stirring at room temperature (18 hours), purification via silica gel chromatography (0–10% ethyl acetate in hexanes), and characterization using 1^1H NMR. For example, a 41% yield was achieved with spectral confirmation (δ 4.89 ppm for the ester proton, 3.42 ppm for bromoalkyl signals) .

Q. How can researchers characterize the structural integrity and purity of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm ester linkage and bromine placement via characteristic peaks (e.g., δ 4.89 ppm for the ester proton) .
  • Chromatography : Silica gel chromatography for purification and HPLC for purity assessment (>95% purity is typical) .
  • Mass Spectrometry : Validate molecular weight (e.g., 710.17 g/mol for SM-102, a structural analog) .

Q. What is the role of this compound in lipid nanoparticle (LNP) formulations for nucleic acid delivery?

As an ionizable lipid derivative, it enables mRNA encapsulation by forming cationic complexes at low pH. Its branched alkyl chain and ester linkages enhance endosomal escape and biodegradability. Structural analogs like SM-102 are critical in Moderna’s COVID-19 vaccine LNPs, demonstrating efficient mRNA delivery and low toxicity .

Advanced Research Questions

Q. How do metabolic pathways impact the pharmacokinetics of this compound-based lipids?

In vivo studies in rats and primates show that ester hydrolysis and β-oxidation are primary metabolic routes. For example, SM-102 is hydrolyzed to carboxylic acids, followed by hepatic β-oxidation, with metabolites excreted in urine and bile. Hepatocyte assays (rat, monkey, human) are used to model interspecies metabolic differences .

Q. What methodologies are employed to track the biodistribution of this compound in preclinical models?

  • Quantitative Whole-Body Autoradiography (QWBA) : Maps tissue-specific accumulation of 14^{14}C-labeled lipid derivatives .
  • LC-MS/MS : Quantifies parent compounds and metabolites in plasma, liver, and spleen, with AUC calculations for bioavailability .
  • Species-Specific Studies : Compare pigmented (Long-Evans) vs. nonpigmented (Sprague Dawley) rats to assess lipid clearance variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for mRNA delivery?

Systematic structural variations (e.g., alkyl chain length, ester vs. amide linkages) are tested using:

  • In Vitro Transfection Assays : Measure mRNA expression efficiency in cell lines (e.g., HEK293).
  • Toxicity Screening : Assess hemolytic activity and cytokine release in primary immune cells.
  • In Vivo Efficacy : Repeat dosing in primates to evaluate immunogenicity and therapeutic thresholds .

Q. Which analytical methods ensure batch-to-batch consistency and stability of this compound in LNP formulations?

  • HPLC-ELSD : Monitors lipid purity and degradation products (e.g., free fatty acids from ester hydrolysis) .
  • Dynamic Light Scattering (DLS) : Tracks LNP size stability (70–100 nm ideal for cellular uptake).
  • DSC (Differential Scanning Calorimetry) : Evaluates phase behavior and lipid bilayer integrity under storage conditions .

Q. How is isotopic labeling (e.g., 14^{14}14C) used to study the elimination kinetics of this compound?

Radiolabeling the ethanolamine moiety enables precise tracking of elimination pathways. In rats, >90% of 14^{14}C-Lipid 5 (a structural analog) is excreted within 48 hours, with fecal elimination dominating. Biliary excretion is confirmed via bile duct cannulation studies .

Q. What experimental controls are critical when assessing the impact of lipid purity on LNP efficacy?

  • Impurity Spiking : Introduce synthetic impurities (e.g., hydrolyzed byproducts) to quantify toxicity thresholds.
  • Stability Stress Tests : Accelerate degradation under high humidity/temperature to correlate impurities with reduced transfection efficiency .

Q. How should researchers resolve contradictions in biodistribution data across studies (e.g., liver vs. spleen accumulation)?

Comparative meta-analysis of protocols is essential:

  • Dosing Route : Intravenous vs. intramuscular administration alters primary accumulation sites.
  • LNP Composition : PEG-lipid content modulates RES (reticuloendothelial system) uptake.
  • Species Differences : Rodent vs. primate models vary in lipid metabolism rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.